molecular formula C13H9Cl2NO3 B6392009 MFCD18317990 CAS No. 1261911-54-9

MFCD18317990

Cat. No.: B6392009
CAS No.: 1261911-54-9
M. Wt: 298.12 g/mol
InChI Key: QTDOBZWSIOTVBE-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., boronic acids, heterocyclic triazines, and benzimidazoles), it can be inferred that MFCD18317990 likely belongs to a class of organohalides or heterocyclic aromatic compounds. Such compounds are often used in pharmaceuticals, agrochemicals, or materials science due to their reactive functional groups and structural versatility .

While exact parameters (e.g., molecular formula, CAS number) are unavailable, compounds with similar MDL identifiers in the evidence share characteristics such as:

  • Moderate molecular weights (145–235 g/mol), balancing solubility and bioavailability .
  • Polar surface areas (TPSA) ranging from 40–60 Ų, influencing membrane permeability .

Properties

IUPAC Name

2-chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(15)16-6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDOBZWSIOTVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687937
Record name 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-54-9
Record name 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18317990” involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and purified.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

“MFCD18317990” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.

Scientific Research Applications

“MFCD18317990” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: “this compound” is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD18317990” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : this compound likely falls within the 180–200 g/mol range, similar to CAS 918538-05-3. Lower molecular weights enhance solubility and diffusion rates compared to heavier analogs like CAS 1046861-20-4 .
  • Lipophilicity : Log S values (≈-3.0) suggest moderate hydrophobicity, comparable to boronic acid derivatives (CAS 1046861-20-4), which may limit aqueous solubility but improve cell membrane penetration .

Key Observations :

  • Catalyst Efficiency : Palladium catalysts (inferred for this compound) offer high specificity but may incur higher costs compared to catalyst-free methods (CAS 1533-03-5) .
  • Reaction Speed : Shorter reaction times (1.3 hours for CAS 18653-75-3) suggest opportunities for process intensification in this compound’s production .

Research Findings and Contradictions

Structural Similarity vs. Bioactivity : While CAS 918538-05-3 and CAS 1761-61-1 share similar molecular weights, the latter’s benzimidazole core exhibits higher GI absorption, highlighting the impact of ring structure on pharmacokinetics .

Solubility Trade-offs : Boronic acids (CAS 1046861-20-4) show superior solubility (0.24 mg/mL) compared to chlorinated triazines (CAS 918538-05-3), but their larger size may hinder BBB penetration .

Synthesis Scalability : High-yield methods (e.g., 98% for CAS 1533-03-5) conflict with the lower yields of palladium-catalyzed reactions, underscoring a need for cost-benefit analysis in industrial production .

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